

Application Notes and Protocols: Immunohistochemical Analysis of FAK Activity Using Fak-IN-2

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Compound of Interest

Compound Name: *Fak-IN-2*

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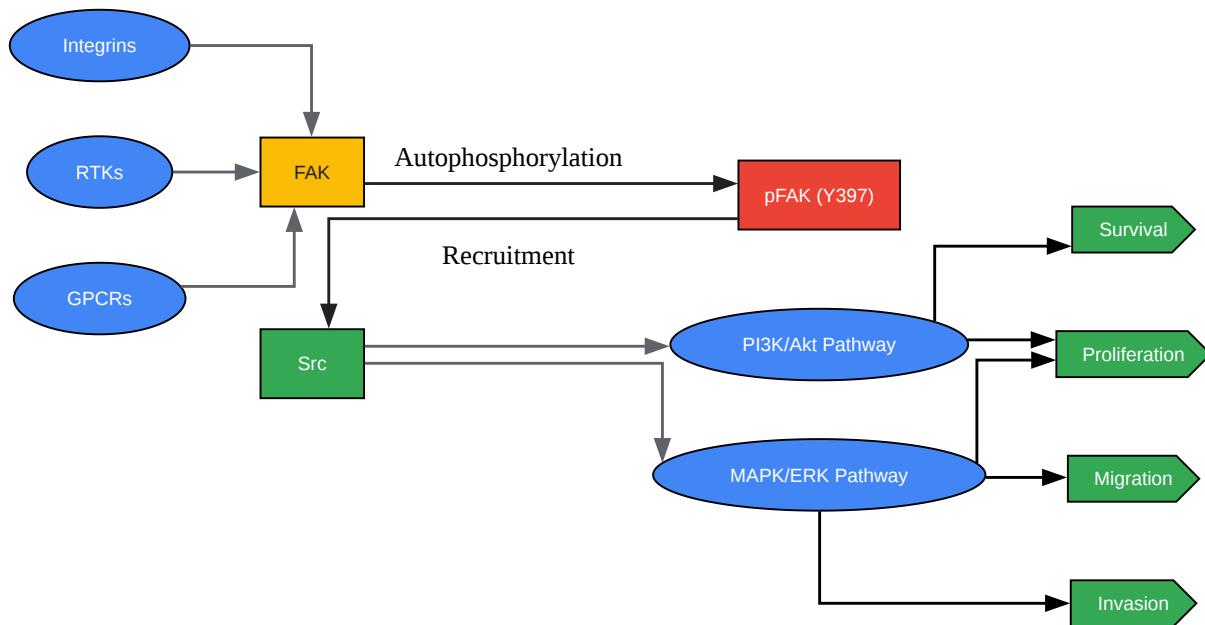
Introduction

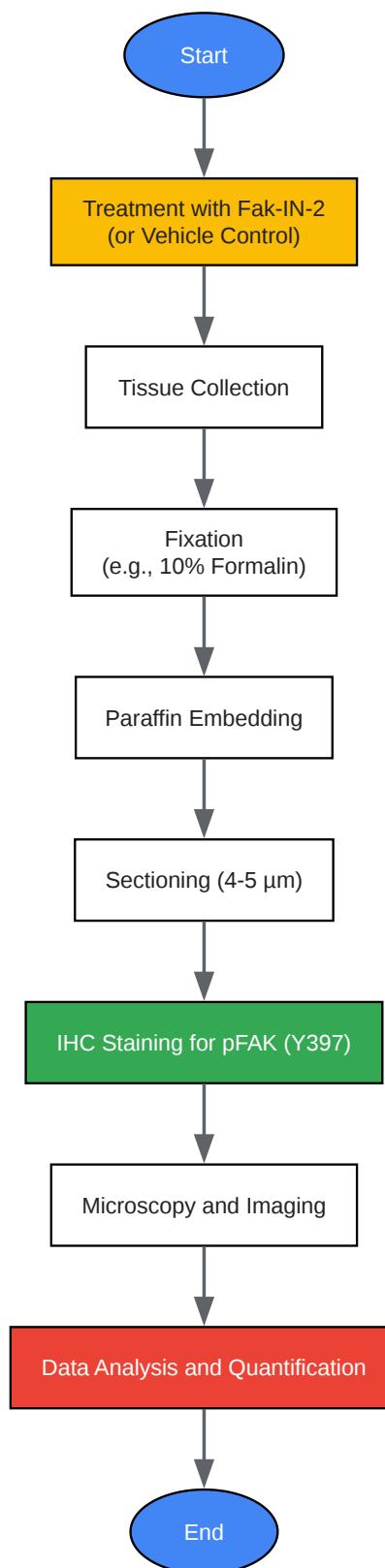
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell survival, proliferation, migration, and invasion.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#) Its overexpression and activation are frequently observed in various cancer types, making it a compelling target for cancer therapy.[\[1\]](#)[\[2\]](#)[\[5\]](#) FAK's activity is critically dependent on its autophosphorylation at tyrosine 397 (Y397), which serves as a docking site for Src family kinases and initiates downstream signaling cascades.[\[6\]](#)[\[7\]](#) This document provides detailed protocols for assessing FAK activity in tissues using immunohistochemistry (IHC) with a specific focus on utilizing **Fak-IN-2**, a potent and orally active FAK inhibitor, to modulate and investigate FAK signaling.[\[8\]](#)

Fak-IN-2 acts as a covalent inhibitor of FAK, effectively blocking its autophosphorylation and subsequent downstream signaling.[\[8\]](#) By comparing the IHC staining of phosphorylated FAK (pFAK Y397) in tissues treated with **Fak-IN-2** versus control tissues, researchers can specifically assess the contribution of FAK activity to various biological processes.

FAK Signaling Pathway

The activation of FAK is initiated by various upstream signals, including integrins, receptor tyrosine kinases (RTKs), and G protein-coupled receptors (GPCRs).[\[1\]](#)[\[6\]](#) Upon activation, FAK undergoes autophosphorylation at Y397, creating a binding site for Src. This FAK-Src complex then phosphorylates a multitude of downstream substrates, activating key signaling pathways such as the PI3K-Akt and MAPK/ERK pathways, which are crucial for tumor progression and metastasis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)



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